Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C12H12N2O3S and a molecular weight of 264.3 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a carboxylate group, a sulfonyl group, and a pyrrolidinyl group. The pyrrolidinyl group is further attached to a dimethylpyrimidinyl group via an oxygen atom . For a detailed structural analysis, it would be best to refer to a specialized chemical database or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources . For detailed information, it would be best to refer to a specialized chemical database or literature.Scientific Research Applications
Antibacterial and Antifungal Agents
Research has shown the development of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities. The synthesis process involves the reaction of ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds to produce a range of derivatives, including pyran, pyridine, and pyrazole, among others. Eight of these compounds were identified with high antibacterial activity, showcasing the potential of such chemical structures in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Furthermore, a study on the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives highlighted their potent antitumor and antibacterial properties. The research elaborates on the synthesis process leading to the creation of thienotriazolopyrimidine-benzene-sulfonamide derivatives, among others, with some compounds exhibiting high activity against liver, colon, and lung cancer cell lines, in addition to demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Antimicrobial and Antitubercular Activities
Another study focused on the synthesis of pyrimidine-azitidinone analogues and their evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities. This research synthesized a series of compounds through the condensation of aromatic amines with N-phenylacetamide, followed by further chemical transformations. The synthesized compounds were tested against bacterial and fungal strains, as well as mycobacterium tuberculosis, revealing promising antimicrobial and antitubercular potential (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Antitumor Agents
Research into the design, synthesis, and evaluation of compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase for antitumor applications has also been conducted. A novel compound was synthesized and demonstrated potent inhibition against both enzymes, showing significant antitumor activity against various tumor cell lines in culture. This compound's synthesis involved a sequence of steps starting from 2-acetylbutyrolactone, leading to a promising antitumor agent with potential clinical applications (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound contains a 4,6-dimethylpyrimidin-2-yl group , which is commonly found in various bioactive molecules.
Mode of Action
Compounds containing apyrimidin-2-yl group are known to form hydrogen bonds with their targets
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability .
Properties
IUPAC Name |
methyl 3-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-10-8-11(2)18-16(17-10)24-12-4-6-19(9-12)26(21,22)13-5-7-25-14(13)15(20)23-3/h5,7-8,12H,4,6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUJUSWUPZJARW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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